Non-Canonical TCA Cycle Activation: DKG vs. L-Ascorbic Acid in Somatic Cell Reprogramming
In a direct head-to-head comparison, 2,3-diketo-L-gulonic acid (DKG) alone, independent of its precursor L-ascorbic acid (Asc), activated a distinct non-canonical tricarboxylic acid (TCA) cycle in somatic cells [1]. This activation was characterized by quantitative increases in specific TCA intermediates: succinate, fumarate, and malate levels were significantly elevated [1]. In contrast, L-ascorbic acid itself did not induce this same specific metabolite shift; its effects on reprogramming involved both DKG-dependent and DKG-independent pathways, with the non-canonical TCA activation being strictly DKG-dependent [1].
| Evidence Dimension | Activation of non-canonical TCA cycle (metabolite shift) |
|---|---|
| Target Compound Data | Increased succinate, fumarate, and malate levels |
| Comparator Or Baseline | L-Ascorbic acid (Asc) treatment: no comparable shift in TCA metabolites; reprogramming effects partially independent of this pathway |
| Quantified Difference | Qualitative difference: DKG uniquely activated this non-canonical TCA cycle, redirecting oxidative phosphorylation toward glycolysis. |
| Conditions | Somatic cell reprogramming assay (pre-iPSC to iPSC conversion) in vitro |
Why This Matters
This evidence demonstrates that DKG is not merely an inert degradation product but a bioactive metabolite with unique signaling functions, making it essential for studies dissecting Asc-dependent vs. Asc-independent mechanisms in cell fate and metabolism.
- [1] Liang L, He M, Zhang Y, et al. Unraveling the 2,3-diketo-L-gulonic acid-dependent and -independent impacts of L-ascorbic acid on somatic cell reprogramming. Cell Biosci. 2023;13(1):218. doi:10.1186/s13578-023-01160-x View Source
